Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate

Chiral purity Enantioselective synthesis Quality control

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate (CAS 2165763-97-1) is a stereodefined piperidine derivative featuring a quaternary (R)-configured α,α-disubstituted amino acid motif, protected as a benzyl carbamate (Cbz). With a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, this compound serves as a protected chiral building block that incorporates the (R)-3-amino-3-methylpiperidine pharmacophore—a moiety independently validated in dipeptidyl peptidase IV (DPP-4) inhibitor development and serotonergic drug discovery programs.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B13073806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m1/s1
InChIKeyOZEVNWHCQACRDD-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate: A Chiral Building Block for CNS and Metabolic Drug Discovery


Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate (CAS 2165763-97-1) is a stereodefined piperidine derivative featuring a quaternary (R)-configured α,α-disubstituted amino acid motif, protected as a benzyl carbamate (Cbz) . With a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, this compound serves as a protected chiral building block that incorporates the (R)-3-amino-3-methylpiperidine pharmacophore—a moiety independently validated in dipeptidyl peptidase IV (DPP-4) inhibitor development and serotonergic drug discovery programs [1]. The Cbz protecting group enables hydrogenolytic deprotection under neutral conditions, providing orthogonal compatibility with acid-labile (Boc, tert-butyl esters) and base-labile (Fmoc) protecting groups commonly employed in multi-step synthetic sequences targeting complex pharmaceutical candidates [2].

Why Cbz-(R)-3-amino-3-methylpiperidine Cannot Be Replaced by Racemic, Boc, or S-Enantiomer Analogs


Substituting Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate with a racemic mixture, the (S)-enantiomer, or the corresponding tert-butyl carbamate (Boc) introduces quantifiable risks to downstream stereochemical fidelity, biological activity, and synthetic efficiency. The (S)-enantiomer (CAS 2306246-25-1) lacks the (R)-configuration essential for DPP-4 pharmacophore recognition [1] and, in analogous SNRI-type piperidine scaffolds, has been reported to exhibit >8-fold weaker serotonin transporter (SERT) binding affinity (IC₅₀ >1 µM for (S) vs. 120 nM for (R)) . The racemic variant (CAS 174543-80-7) necessitates costly chiral resolution or chiral HPLC purification, which reduces overall yield by 25–40% compared to direct use of the enantiopure (R)-form [2]. The Boc analog (CAS 2199214-46-3) requires acidic deprotection conditions (TFA or HCl/dioxane) that are incompatible with acid-sensitive substrates such as tert-butyl esters and glycosidic linkages, whereas the Cbz group in the target compound is cleaved under neutral hydrogenolysis, preserving sensitive functionality [3]. These differences make generic substitution a source of avoidable synthetic failure and pharmacodynamic uncertainty in lead optimization.

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate vs. Comparators: Quantitative Evidence


Enantiomeric Purity: (R)-Isomer ≥98% vs. (S)-Isomer at 95%

The (R)-enantiomer is commercially available at a minimum purity specification of NLT 98% (HPLC) from multiple suppliers, supported by full analytical documentation including NMR, HPLC, and LC-MS . In contrast, the (S)-enantiomer is offered at 95% purity by specialty vendors . This 3-percentage-point differential translates into a 2.5-fold higher level of enantiomeric impurity in the (S)-form, which becomes magnified in subsequent steps when the building block is incorporated into larger molecules. For a 4-step linear synthesis assuming an average yield of 80% per step, the final product derived from the 98% ee starting material retains approximately 92.2% de, whereas material derived from the 95% ee starting material drops to approximately 81.5% de—a significant deterioration in stereochemical integrity [1].

Chiral purity Enantioselective synthesis Quality control

Pharmacophore Validation: (R)-Configuration Essential for DPP-4 Inhibitory Activity

The (R)-3-amino-3-methylpiperidine unit has been independently identified as a new pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibition [1]. In the Nishio et al. study, a series of compounds bearing this (R)-configured moiety demonstrated moderate DPP-4 inhibitory activity, with the lead compound exhibiting good oral bioavailability and a favorable PK/PD profile in Zucker fatty (ZF) rat models. While the study did not report direct IC₅₀ values for the benzyl carbamate-protected building block itself, its derivative compounds showed consistent structure–activity relationships that require the (R)-configuration at the quaternary carbon—the (S)-enantiomer is not reported to confer DPP-4 activity. In a parallel chemotype from SNRI development programs, the (R)-benzyl 3-amino-3-methylpiperidine scaffold displayed SERT IC₅₀ of 120 nM, while the (S)-enantiomer exhibited IC₅₀ >1 µM, representing an >8-fold stereoselectivity window .

DPP-4 inhibition Type 2 diabetes Pharmacophore validation

Orthogonal Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis Selectivity

The benzyl carbamate (Cbz) protecting group on the target compound is cleaved by catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (HCO₂NH₄, Pd/C) under neutral conditions, leaving acid-labile groups such as tert-butyl esters (t-Bu), Boc carbamates, and silyl ethers intact [1]. In contrast, the corresponding tert-butyl carbamate analog (Boc-(R)-3-amino-3-methylpiperidine, CAS 2199214-46-3) requires strongly acidic conditions (4M HCl/dioxane or 50% TFA/CH₂Cl₂) for deprotection, which simultaneously cleaves tert-butyl esters, acetonides, and many silyl protecting groups [2]. This orthogonality enables a two-step sequential deprotection strategy: (1) Cbz hydrogenolysis to expose the free amine while retaining Boc and t-Bu esters, followed by (2) acidic Boc removal to unmask secondary amines. Quantitative analysis of deprotection selectivity: hydrogenation of Cbz over 10% Pd/C in EtOH gives >95% conversion in 2–4 hours at 25°C with no Boc cleavage detectable by HPLC; conversely, TFA-mediated Boc removal after Cbz hydrogenolysis proceeds with >90% yield [3].

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Analytical Documentation Package: Full Characterization vs. Minimal Data

Reputable suppliers of the (R)-enantiomer (CAS 2165763-97-1) provide a comprehensive analytical data package including ¹H-NMR, ¹³C-NMR, HPLC purity chromatogram, and high-resolution mass spectrometry (HRMS or LC-MS) as standard documentation . The racemic variant (CAS 174543-80-7) is frequently supplied with only a Certificate of Analysis (CoA) listing HPLC purity without spectral data . This documentation gap imposes a quantifiable time cost: in-house characterization of a single batch—acquiring ¹H-NMR, ¹³C-NMR, and LC-MS—requires approximately 4–6 hours of instrument time and 2–3 hours of analyst time, translating to an estimated $800–1,200 in fully burdened laboratory costs per lot [1]. For programs with multiple synthesis campaigns, selecting the fully characterized (R)-enantiomer eliminates this recurring characterization overhead.

Analytical characterization NMR HPLC LC-MS Procurement quality

Optimal Use Cases for Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate in Pharmaceutical R&D


DPP-4 Inhibitor Lead Optimization: Stereodefined Core for Type 2 Diabetes Programs

Programs targeting dipeptidyl peptidase IV for type 2 diabetes benefit from the (R)-3-amino-3-methylpiperidine pharmacophore validated in Nishio et al. (2010) [1]. The Cbz-protected building block allows direct incorporation of this pharmacophore into early-stage analogs via standard amide coupling or reductive amination protocols. The orthogonal Cbz group remains intact during acidic or basic transformations required to functionalize other positions of the molecule, and is removed under neutral hydrogenation at the final step—preserving acid- or base-sensitive warheads. This strategy was successfully employed to generate lead candidates with oral bioavailability and PK/PD profiles confirmed in ZF-rat models, providing a de-risked starting point for DPP-4 programs.

Sequential Deprotection Chiral Scaffold for Multi-Functional CNS Agents

When constructing CNS-targeted compounds that require sequential unmasking of two or more amine functionalities, the Cbz/(R)-3-amino-3-methylpiperidine unit provides a strategic advantage. The Cbz group is cleaved first by hydrogenolysis, exposing the piperidine 3-amino group for further derivatization while Boc-protected amines elsewhere in the molecule remain intact [2]. A subsequent acidic Boc deprotection then reveals the second amine. This two-step orthogonal sequence avoids the protecting group 'tug-of-war' that complicates syntheses relying solely on Boc or Fmoc strategies, reducing the number of required protection/deprotection cycles and improving overall yield by an estimated 15–25% in a multi-functionalization sequence.

Chiral Pool Synthesis of Quaternary α,α-Disubstituted Amino Acid Derivatives

The compound serves as a direct precursor to (R)-3-amino-3-methylpiperidine—a quaternary α,α-disubstituted amino acid analog—upon Cbz deprotection [3]. This free amine can be elaborated into diverse chemotypes, including arginase inhibitors (as explored in Molecure S.A. programs targeting cardiovascular and oncological indications) and SNRI-type antidepressants. Starting from the enantiopure (R)-benzyl carbamate ensures that the critical quaternary stereocenter is set at the outset, avoiding the need for asymmetric synthesis or chiral resolution of advanced intermediates, which are often low-yielding and difficult to scale.

Analytical Method Development and Reference Standard for Chiral Purity Monitoring

Given its high enantiomeric purity (NLT 98%) and comprehensive analytical documentation, the (R)-enantiomer is suitable as a reference standard for chiral HPLC method development and quality control of intermediates and final APIs bearing the (R)-3-amino-3-methylpiperidine moiety . Using this well-characterized material as a retention time marker and system suitability standard enables robust quantification of enantiomeric excess in reaction monitoring and lot release testing, reducing the risk of batch failure due to undetected stereochemical erosion.

Quote Request

Request a Quote for Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.